Methyl 4-(cyanomethyl)-2-methoxybenzoate
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Overview
Description
Methyl 4-(cyanomethyl)-2-methoxybenzoate is an organic compound with the molecular formula C11H11NO3 It is a derivative of benzoic acid, featuring a methoxy group at the 2-position and a cyanomethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(cyanomethyl)-2-methoxybenzoate typically involves the esterification of 4-(cyanomethyl)-2-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(cyanomethyl)-2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The cyanomethyl group can be oxidized to a carboxyl group using strong oxidizing agents such as potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed:
Oxidation: 4-(Carboxymethyl)-2-methoxybenzoic acid.
Reduction: 4-(Aminomethyl)-2-methoxybenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(cyanomethyl)-2-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(cyanomethyl)-2-methoxybenzoate depends on its specific application. In organic synthesis, it acts as a building block for the construction of more complex molecules. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Methyl 4-(cyanomethyl)benzoate: Lacks the methoxy group, making it less versatile in certain reactions.
Methyl 2-methoxybenzoate: Lacks the cyanomethyl group, limiting its applications in nitrile-related chemistry.
4-(Cyanomethyl)-2-methoxybenzoic acid: The acid form of the compound, which can be used in different types of reactions compared to the ester.
Uniqueness: Methyl 4-(cyanomethyl)-2-methoxybenzoate is unique due to the presence of both the methoxy and cyanomethyl groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.
Properties
IUPAC Name |
methyl 4-(cyanomethyl)-2-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-10-7-8(5-6-12)3-4-9(10)11(13)15-2/h3-4,7H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPRMKLRYZRKLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC#N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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